GSK-4716
Description
Functional Roles of ERRα, ERRβ, and ERRγ in Biological Systems
ERRs are predominantly expressed in metabolically active tissues, including the heart, liver, brain, kidneys, brown adipose tissue (BAT), skeletal muscle, and intestines, underscoring their pivotal involvement in energy metabolism researchgate.netmdpi.comfrontiersin.orgtandfonline.comrndsystems.comspandidos-publications.com.
ERRα (NR3B1) is widely distributed and plays critical roles in regulating mitochondrial activity, biogenesis, and turnover, as well as lipid catabolism mdpi.comwikipedia.orgspandidos-publications.com. It is a central regulator of hepatic and BAT energy metabolism under both physiological conditions and during metabolic stresses like fasting mdpi.com. ERRα also contributes to normal physiological and developmental functions in muscles and bone mdpi.com. Its dysregulation has been linked to metabolic diseases such as diabetes and fatty liver, positioning it as a potential therapeutic target for metabolic disorders mdpi.comtandfonline.comspandidos-publications.com.
ERRβ (NR3B2) exhibits distinct expression patterns, with notable presence in the liver, brain, uterus, vagina, and cervix rndsystems.com. Research suggests a role for ERRβ in early placental development, and in some contexts, it may exert a tumor suppressive role, although its functions are generally less comprehensively characterized compared to ERRα and ERRγ oup.comnih.gov.
ERRγ (NR3B3) is highly expressed in various tissues, including the brain, kidney, testis, lung, adrenal gland, pancreas, placenta, heart, and skeletal muscle oup.comresearchgate.netrndsystems.com. ERRγ is specifically implicated in metabolic diseases such as type 2 diabetes mellitus and alcohol-induced oxidative liver injury, often through its influence on hepatic gluconeogenesis and insulin (B600854) signaling researchgate.net. Both ERRα and ERRγ have been identified as significant transcriptional activators and repressors in diverse biological contexts, including cancer and metabolism nih.gov.
The collective actions of the ERR subfamily highlight their importance in maintaining cellular metabolic homeostasis, influencing embryonic development, cell proliferation, and bone cell production researchgate.net.
Historical Context of Estrogen-Related Receptor Ligand Identification
The discovery of ERRα in 1988 was a pivotal moment, as it was identified through screening for novel steroid hormone receptors closely related to human ERα frontiersin.org. This structural homology initially led to the presumption that ERRs would bind estrogens. However, subsequent experimental investigations, including ligand binding and reporter-gene transfection studies, revealed that ERRs did not bind natural estrogens with high affinity, nor were their expression or transcriptional activities directly regulated by them oup.commdpi.comwikipedia.orgmdpi.combioscientifica.com. This unexpected finding led to their classification as "orphan" nuclear receptors. To date, with the possible exception of cholesterol for ERRα, no definitive endogenous ligands have been conclusively identified for the ERR subfamily, thus maintaining their "orphan" status mdpi.comwikipedia.org.
Despite the absence of confirmed endogenous ligands, the recognized functional importance of ERRs spurred considerable research into identifying synthetic compounds capable of modulating their activity. Early investigations involved testing established estrogenic compounds, some of which, such as diethylstilbestrol (B1670540) (DES) and 4-hydroxytamoxifen (B85900) (4-OHT), were found to interact with ERRs, frequently acting as inverse agonists for ERRβ and ERRγ researchgate.netresearchgate.net. The ongoing pursuit of selective synthetic modulators has been instrumental in dissecting the specific biological functions of these receptors and exploring their potential as therapeutic targets nih.govbioscientifica.com.
Introduction to GSK 4716 as a Research Probe for Estrogen-Related Receptor Biology
GSK 4716 (also known by its alternative name GW4716) is a synthetic chemical compound that has proven to be a valuable research probe for investigating the biology of Estrogen-Related Receptors, particularly ERRβ and ERRγ fishersci.nosigmaaldrich.comprobechem.comtocris.com. This compound, developed by GlaxoSmithKline, belongs to the chemical class of phenolic acyl hydrazones researchgate.nettocris.com.
GSK 4716 functions as a selective agonist for ERRβ and ERRγ, demonstrating significant activity at micromolar concentrations (e.g., an EC50 of 1.3 µM for ERRγ) probechem.comtocris.com. A critical characteristic of GSK 4716 is its minimal activity towards ERRα and the classical estrogen receptors (ERα and ERβ) sigmaaldrich.comprobechem.comtocris.com. This high selectivity renders GSK 4716 an important tool for researchers to specifically activate ERRβ and ERRγ pathways in various cellular and in vitro models. By enabling targeted activation, GSK 4716 facilitates the delineation of the distinct roles played by these specific ERR isoforms in diverse biological processes, including cellular metabolism and gene expression researchgate.nettargetmol.com. Its utility is further enhanced by its ability to mimic the effects of protein coactivators, such as PGC-1α, in activating ERRβ and ERRγ, thereby providing a pharmacological means to study ERR-mediated transcriptional regulation researchgate.net.
Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPIUNQWSRCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101574-65-6 | |
| Record name | 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101574-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Pharmacology of Gsk 4716
Interaction with Glucocorticoid Receptor Signaling
GSK 4716 has been shown to interact with glucocorticoid receptor (GR) signaling pathways. Treatment of differentiated skeletal muscle cells with GSK 4716, an ERRβ/γ agonist, leads to a significant increase in the expression of the GRα (isoform D) protein targetmol.commedchemexpress.comnih.gov. Quantitative RT-PCR analysis further revealed that GSK 4716 induces the expression of mRNAs encoding the glucocorticoid receptor (GR), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and hexose-6-phosphate dehydrogenase (H6PDH) targetmol.comnih.gov. These findings suggest a regulatory crosstalk between ERRγ and GR signaling, where the ERRγ agonist modulates the expression of genes critical for controlling GR signaling and glucocorticoid-sensitive gene expression nih.gov. Furthermore, GSK 4716 has been observed to trans-activate GRE-TK-LUC in a GR-dependent manner nih.gov. Recent research also indicates that GSK 4716 enhances 5-HT1AR expression by interacting with the GR, which acts as a repressor of 5-HT1AR transcription nih.gov.
Exploration of Other Receptor Interactions and Ligand Binding Modalities (e.g., GPR30)
Beyond its primary targets, the interaction of GSK 4716 with other receptors has been explored. Notably, GSK 4716 has been identified as a GPR30 antagonist scbt.comscbt.com. It is reported to compete with endogenous ligands for binding to GPR30, leading to the inhibition of GPR30-mediated signaling pathways, particularly the cAMP/PKA and PI3K/Akt pathways scbt.com. This antagonistic activity disrupts the normal activation of GPR30, making GSK 4716 a useful chemical tool for investigating the functional roles of GPR30 in various cellular contexts scbt.com.
Elucidation of Signaling Pathways and Gene Regulatory Networks Modulated by Gsk 4716
Transcriptional Activation of Key Target Genes
GSK 4716 plays a pivotal role in upregulating the expression of a diverse set of genes, particularly those associated with metabolic regulation and receptor signaling.
GSK 4716 is known to induce the expression of messenger RNAs (mRNAs) encoding peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β. medchemexpress.comtargetmol.comreading.ac.uk These coactivators are recognized as direct coactivators for the ERR family and are crucial regulators of numerous metabolic genes. medchemexpress.comtargetmol.com Studies involving primary mouse myotubes treated with GSK 4716, an ERRβ/γ agonist, demonstrated a concerted increase in the expression levels of Ppargc1a (encoding PGC-1α) and Ppargc1b (encoding PGC-1β) genes. medchemexpress.com Functionally, GSK 4716 mimics the protein ligand PGC-1α in activating human ERRβ and ERRγ in cell-based reporter assays. researchgate.net PGC-1α is fundamental in orchestrating the transcription of genes vital for mitochondrial biogenesis and oxidative metabolism, thereby enhancing energy production. mdpi.com
Table 1: Effect of GSK 4716 on PGC-1α and PGC-1β Expression
| Gene Target | Effect of GSK 4716 Treatment | Mechanism | Cell/Tissue Model | Reference |
| PGC-1α mRNA | Increased expression | ERRβ/γ agonist | Primary mouse myotubes, human ERRβ/γ activation | medchemexpress.comresearchgate.net |
| PGC-1β mRNA | Increased expression | ERRβ/γ agonist | Primary mouse myotubes | medchemexpress.com |
In concordance with the characterized role of ERRγ in cardiac metabolism, GSK 4716 induces the expression of PGC-1 and genes involved in fatty acid oxidation. medchemexpress.comapp17.com Specifically, genes such as Cpt1b (Carnitine palmitoyltransferase 1B), Atp5b (ATP synthase F1 subunit beta), and Idh3 (Isocitrate dehydrogenase 3), which are integral to key mitochondrial pathways, are induced by GSK 4716. medchemexpress.comreading.ac.ukapp17.com Beyond gene expression, GSK 4716 also leads to an increase in citrate (B86180) synthase activity and cytochrome c protein levels, indicating enhanced mitochondrial function. medchemexpress.comapp17.com Cpt1b is a key enzyme in fatty acid metabolism and peroxisome proliferator-activated receptor (PPAR) pathways. nih.gov Atp5b is directly associated with oxidative phosphorylation. oncotarget.com
Table 2: Effect of GSK 4716 on Fatty Acid Oxidation and Mitochondrial Genes
| Gene Target | Pathway Involvement | Effect of GSK 4716 Treatment | Additional Effects | Reference |
| Cpt1b | Fatty Acid Oxidation, Mitochondrial Pathways | Induced expression | Increased citrate synthase activity, cytochrome c protein levels | medchemexpress.comreading.ac.ukapp17.com |
| Atp5b | Mitochondrial Pathways, Oxidative Phosphorylation | Induced expression | Increased citrate synthase activity, cytochrome c protein levels | medchemexpress.comreading.ac.ukapp17.com |
| Idh3 | Mitochondrial Pathways, Krebs Cycle | Induced expression | Increased citrate synthase activity, cytochrome c protein levels | medchemexpress.comreading.ac.ukapp17.com |
Treatment of differentiated C2C12 cells with GSK 4716, an ERRβ/γ agonist, results in a reproducible and robust increase in the immunoreactivity of the GRα-D isoform. medchemexpress.comnih.gov Quantitative RT-PCR analysis further revealed that GSK 4716 induces the mRNAs encoding the glucocorticoid receptor (GR) itself, as well as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme responsible for converting inactive cortisone (B1669442) to cortisol, and hexose-6-phosphate dehydrogenase (H6PDH), which stimulates 11beta-HSD1 activity. targetmol.comnih.govabcam.com Furthermore, candidate-based expression profiling demonstrated that mRNAs encoding well-characterized GR target genes, including C/EBP, ApoD, and Monoamine oxidase-A (MAO-A), are also induced in GSK 4716-treated cells. targetmol.comnih.gov The modulatory effect on these genes is specifically mediated by ERRγ, as siRNA-mediated suppression of ERRγ mRNA attenuated the expression of GR, 11beta-HSD1, and other GR target genes. nih.gov GSK 4716 has also been shown to trans-activate a Glucocorticoid Response Element (GRE)-driven reporter gene (GRE-TK-LUC) in a GR-dependent manner, highlighting a regulatory crosstalk between ERRγ and GR signaling in skeletal muscle cells. nih.gov
Table 3: Effect of GSK 4716 on Glucocorticoid Receptor and Responsive Genes
| Gene Target | Role/Function | Effect of GSK 4716 Treatment | Receptor Mediation | Reference |
| GRα | Glucocorticoid Receptor | Increased expression of GRα-D isoform | ERRβ/γ agonist | medchemexpress.comnih.gov |
| 11beta-HSD1 | Cortisone to Cortisol conversion | Induced mRNA expression | ERRγ | targetmol.comnih.govabcam.com |
| C/EBP | GR target gene | Induced mRNA expression | ERRγ | targetmol.comnih.gov |
| ApoD | GR target gene | Induced mRNA expression | ERRγ | targetmol.comnih.gov |
| MAO-A | GR target gene | Induced mRNA expression | ERRγ | medchemexpress.comtargetmol.comnih.gov |
GSK 4716 significantly increases the expression of Transferrin Receptor 2 (TFR2) in HepG2 and AML12 cells. researchgate.netmdpi.com Research indicates that the orphan nuclear receptor ERRγ acts as an upstream transcriptional regulator of TFR2 gene expression in hepatocytes. mdpi.com Overexpression of ERRγ alone is sufficient to induce TFR2 expression in both human and mouse hepatocytes. mdpi.com The mechanism involves ERRγ directly modulating TFR2 gene transcription through binding to an ERR-response element within the TFR2 promoter. mdpi.com TFR2 is involved in the uptake of transferrin-bound iron into cells. wikipedia.org
Table 4: Effect of GSK 4716 on Transferrin Receptor 2 (TFR2) Expression
| Gene Target | Role/Function | Effect of GSK 4716 Treatment | Mechanism | Cell Model | Reference |
| TFR2 | Iron uptake, Liver metabolism | Significantly increased expression | ERRβ/γ agonist, direct ERRγ modulation | HepG2, AML12 cells | researchgate.netmdpi.com |
GSK 4716, acting as an estrogen-related receptor gamma agonist, has been shown to increase the expression of the Serotonin (B10506) Receptor 1A (5-HT1AR). researchgate.netnih.gov This upregulation is achieved through an interaction with the glucocorticoid receptor (GR), which typically functions as a repressor of 5-HT1AR transcription. researchgate.netnih.gov Further evidence supporting this mechanism comes from experiments where dexamethasone, a GR agonist, decreased the GSK 4716-induced increase in 5-HT1AR expression. Conversely, the GR antagonist RU486 reversed the effects induced by dexamethasone, including the elevation of nuclear GR levels and the reduction of 5-HT1AR transcription and expression. researchgate.netnih.gov This suggests a complex interplay where GSK 4716 modulates 5-HT1AR expression by influencing GR signaling.
Table 5: Effect of GSK 4716 on Serotonin Receptor 1A (5-HT1AR) Expression
| Gene Target | Role/Function | Effect of GSK 4716 Treatment | Interacting Receptor | Outcome | Reference |
| 5-HT1AR | Serotonergic neurotransmission | Increased expression | Glucocorticoid Receptor (GR) | Modulation of GR's repressive effect | researchgate.netnih.gov |
Involvement in Cellular Signaling Cascades (e.g., cAMP/PKA, PI3K/Akt Pathways)
Beyond its direct transcriptional effects, GSK 4716 also influences broader cellular signaling cascades. GSK 4716 is characterized as a GPR30 antagonist, which inhibits GPR30-mediated signaling pathways. scbt.com Notably, this inhibitory action extends to crucial pathways such as the cyclic AMP/Protein Kinase A (cAMP/PKA) and Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways. scbt.com The mechanism of action involves GSK 4716 disrupting the normal activation of GPR30, thereby influencing downstream cellular responses. scbt.com The PI3K/Akt pathway is a central signaling cascade involved in a wide array of cellular functions, including metabolism, cell proliferation, survival, and migration. nih.govgenecards.org This pathway can be activated by various cell surface receptors, including G-protein coupled receptors (GPCRs). nih.gov Estrogen, for instance, can rapidly activate PI3K/Akt and ERK1/2 MAPK pathways, which can be critical for long-term gene regulation. nih.gov The PI3K/Akt signaling pathway has also been implicated in mediating eNOS activation. mdpi.com The 5-HT1A receptor, whose expression is modulated by GSK 4716, is known to activate G_i/o and G_z proteins, leading to inhibitory signals. nih.gov
Table 6: Involvement of GSK 4716 in Cellular Signaling Cascades
| Signaling Pathway | Role of GSK 4716 | Mechanism | Broader Pathway Function | Reference |
| cAMP/PKA Pathway | Inhibition | GPR30 antagonist | Cell metabolism, gene regulation | scbt.com |
| PI3K/Akt Pathway | Inhibition | GPR30 antagonist | Cell proliferation, survival, metabolism | scbt.comnih.govgenecards.org |
Research on Physiological and Pathophysiological Implications of Gsk 4716 Activity
Role in Skeletal Muscle Metabolism and Oxidative Fiber Type Development.
GSK 4716 plays a significant role in modulating skeletal muscle metabolism and promoting the development of oxidative fiber types through its action on estrogen-related receptors. Estrogen-related receptor gamma (ERRγ) is a crucial regulator of the oxidative muscle fiber phenotype, predominantly expressed in slow-twitch muscle fibers efsma.orgnih.gov. This receptor is implicated in enhancing exercise capacity, activating mitochondrial biogenesis, and controlling processes such as angiogenesis and myofibrillar transformation efsma.org.
Studies have demonstrated that treatment of mouse myotubules, including primary mouse myotubes and differentiated C2C12 cells, with GSK 4716 leads to the upregulation of ERRγ and its key coactivators, peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and PGC-1β medchemexpress.comefsma.org. GSK 4716 also induces the expression of PGC-1 and genes involved in fatty acid oxidation, consistent with the established role of ERRγ in cardiac metabolism medchemexpress.com. Furthermore, it increases the expression levels of Ppargc1a, Ppargc1b, and Esrr genes medchemexpress.com. Genes critical for mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3, are also induced by GSK 4716 medchemexpress.com. The compound enhances citrate (B86180) synthase activity and cytochrome c protein levels, indicating improved mitochondrial function medchemexpress.com.
Increased ERRγ in muscle results in a gene expression profile that closely resembles that of red oxidative fiber-type muscle nih.gov. Activation of ERRγ can consequently lead to a shift towards a slow-twitch muscle type and an enhanced capacity for endurance exercise nih.gov. Overexpression of ERRα or ERRγ in skeletal muscle has been shown to increase MHC type IIA and IIX myofibers while decreasing MHC type IIB myofibers, with both receptors increasing type I myosin heavy chain transcript levels tmc.edu. ERRγ is understood to upregulate oxidative metabolism and blood supply to skeletal muscle, contributing to increased oxygen consumption, improved exercise endurance, and resistance to weight gain mdpi.com. Consistent with these findings, ERRγ transgenic mice have exhibited longer running times and gained less weight when subjected to a high-fat diet mdpi.com.
Table 1: Effects of GSK 4716 on Skeletal Muscle and Mitochondrial Parameters
| Parameter/Gene | Effect of GSK 4716 | Associated Process | Source |
| ERRγ protein levels | Upregulation | Oxidative muscle fiber phenotype | medchemexpress.comefsma.org |
| PGC-1α/β expression | Upregulation | Mitochondrial biogenesis, metabolic regulation | medchemexpress.comefsma.org |
| Ppargc1a, Ppargc1b, Esrr genes | Increased expression | Metabolic gene regulation | medchemexpress.com |
| Cpt1b, Atp5b, Idh3 genes | Induction | Key mitochondrial pathways | medchemexpress.com |
| Fatty acid oxidation genes | Induction | Energy metabolism | medchemexpress.com |
| Citrate synthase activity | Increased | Mitochondrial function | medchemexpress.com |
| Cytochrome c protein levels | Increased | Mitochondrial function | medchemexpress.com |
| Muscle fiber type | Shift towards slow-twitch (oxidative) | Enhanced endurance capacity | nih.govtmc.edu |
| Exercise capacity | Enhanced | Improved endurance | efsma.orgnih.govmdpi.com |
Investigations in Bone Metabolism, Osteoclastogenesis, and Osteoblast Function.
Bone homeostasis is a dynamic process maintained by a delicate balance between bone-resorbing osteoclasts and bone-forming osteoblasts nih.govmdpi.com. Research indicates that ERRγ plays a pivotal role in modulating osteoclastogenesis, the process of osteoclast formation nih.gov.
GSK 4716, acting as an ERRγ agonist, has been shown to increase ERRγ protein levels nih.gov. Importantly, both the overexpression of ERRγ and treatment with GSK 4716 have been observed to inhibit RANKL-mediated osteoclastogenesis nih.gov. Interestingly, GSK 5182, identified as an ERRγ inverse agonist, also increased ERRγ protein levels and suppressed osteoclast formation, similar to the effects of GSK 4716 nih.gov. This suggests that an increase in ERRγ protein levels, regardless of whether it is induced by an agonist or an inverse agonist, may impair osteoclast differentiation nih.gov. Further mechanistic insights reveal that GSK 5182 attenuated the RANKL-mediated expression of c-Fos and NFATc1, which are critical transcription factors for osteoclastogenesis nih.gov. The arrested osteoclast differentiation was also associated with reduced RANK expression nih.gov.
While ERRγ's role in osteoclast differentiation has been elucidated, its broader involvement in bone metabolism has been reported, with studies primarily demonstrating its function in osteoblast and cartilage formation nih.gov. Estrogen-related receptor alpha (ERRα) also influences osteoblast development and metabolism by upregulating bone sialoprotein (BSP), alkaline phosphatase (ALP), and osteopontin (B1167477) (OPN), while inhibiting PPARγ/aP2, thereby promoting osteoblast differentiation and proliferation mdpi.com. Furthermore, ERRα interacts with PGC-1β to facilitate osteoclast formation, adhesion, and migration mdpi.com. It is also known that estrogen deficiency can lead to increased osteoclast function and bone resorption, as estrogen typically suppresses osteoclast formation and activity jrpms.eu.
Studies in Neurotransmission and Central Nervous System Function.
GSK 4716 and its target, ERRγ, have been investigated for their implications in neurotransmission and the function of the central nervous system. Midbrain dopaminergic (DAergic) neurotransmission is fundamental for regulating motor, cognitive, and emotional functions nih.gov. ERRγ is notably expressed at high levels in both the adult and developing fetal brain nih.gov.
Studies have highlighted the relevance of ERRγ in regulating the DAergic neuronal phenotype, specifically through the upregulation of dopamine (B1211576) synthesizing tyrosine hydroxylase (TH) and dopamine transporter (DAT) nih.gov. The ERRγ agonist GSK 4716 has been shown to increase both DAT and TH expression in differentiated SH-SY5Y cells nih.gov. The mechanism underlying the GSK 4716-induced increase in the DAergic phenotype involves a biphasic activation of the protein kinase A/cyclic AMP response element-binding (CREB) protein signaling pathway nih.gov. In primary cultured DAergic neurons, GSK 4716 led to an increase in neurite length and the number of DAT and TH-double-positive (DAT+TH+) neurons nih.gov.
Beyond dopaminergic systems, GSK 4716 has also been found to enhance the expression of the serotonin (B10506) (5-hydroxytryptamine) receptor 1A (5-HT1AR) via glucocorticoid receptor (GR) signaling in hippocampal HT22 cells nih.gov. The 5-HT1AR is intimately linked to serotonergic neurotransmission within the brain nih.gov. Dexamethasone, a GR agonist, was observed to decrease the GSK 4716-induced increase in 5-HT1AR, which was associated with an alteration in nuclear GR levels nih.gov. Conversely, the GR antagonist RU486 was able to reverse these effects nih.gov.
Implications in Liver Metabolism and Related Processes.
The orphan nuclear receptor ERRγ, a primary target of GSK 4716, serves as a significant transcription factor involved in the endocrine control of liver metabolism researchgate.net. Research has demonstrated that GSK 4716, as a selective ERRβ/γ agonist, significantly increased the expression of Transferrin receptor 2 (TFR2) in HepG2 and AML12 liver cells researchgate.net. Furthermore, TFR2 mRNA expression was notably induced in the livers of mice that received ad-ERRγ injections researchgate.net.
ERRγ has also been implicated in regulating iron homeostasis within the liver. It can reduce liver and serum iron levels by inducing hepcidin (B1576463) gene expression in hepatocytes, a process mediated through the IL6-STAT3 pathway researchgate.net. Interleukin 6 (IL6) itself has been shown to significantly stimulate the expression of both ERRγ and lysyl oxidase (LOX) in mouse hepatocytes researchgate.net. Overexpression of ERRγ led to increased LOX mRNA and protein levels, while the knockdown of ERRγ attenuated IL6-mediated LOX gene expression at both mRNA and protein levels researchgate.net.
Contributions to Exercise Mimetic Research.
GSK 4716 contributes to the field of exercise mimetic research, which focuses on identifying bioactive compounds capable of mimicking or augmenting the beneficial effects of physical exercise researchgate.netmdpi.comtotal-synthesis.com. As a synthetic ERRγ agonist, GSK 4716 can activate its target receptor with a potency comparable to that of its coactivator, PGC-1α researchgate.net.
The compound robustly activates genes involved in mitochondrial function researchgate.net. The broader concept of 'exercise pills' aims to replicate physiological adaptations induced by exercise, such as oxidative fiber-type transformation, mitochondrial biogenesis, enhanced fat oxidation, angiogenesis, and improved exercise capacity efsma.org. In line with this, GSK 4716 induces the expression of PGC-1 and genes associated with fatty acid oxidation medchemexpress.com. It also increases citrate synthase activity and cytochrome c protein levels, which are well-established markers of mitochondrial function and oxidative capacity medchemexpress.com.
The activation of ERRγ by compounds like GSK 4716 leads to increased exercise capacity and a favorable shift towards slow-twitch muscle types, which are more resistant to fatigue nih.gov. GSK 4716 achieves this by inducing the upregulation of ERRγ and its coactivators PGC-1α and PGC-1β, known as key regulators of numerous metabolic genes medchemexpress.comefsma.org. Furthermore, the development of ERRα agonists, such as SLU-PP-332, which was designed based on the crystal structure of ERRγ bound to GSK 4716, also demonstrates the potential of ERR activation in promoting type IIa oxidative skeletal muscle fibers and enhancing exercise endurance researchgate.netresearchgate.net. This underscores the relevance of ERR-targeting compounds like GSK 4716 in advancing exercise mimetic strategies.
Table 2: Key Research Findings Related to GSK 4716 Activity
| Research Area | Key Findings | Molecular Targets/Pathways | Source |
| Skeletal Muscle Metabolism | Upregulates ERRγ, PGC-1α/β; induces fatty acid oxidation genes, mitochondrial pathway genes (Cpt1b, Atp5b, Idh3); increases citrate synthase activity, cytochrome c levels; promotes oxidative fiber type shift. | ERRγ, PGC-1α, PGC-1β, Ppargc1a, Ppargc1b, Esrr, Cpt1b, Atp5b, Idh3 | medchemexpress.comefsma.orgnih.govtmc.edumdpi.com |
| Bone Metabolism | Inhibits RANKL-mediated osteoclastogenesis; increases ERRγ protein levels; attenuates c-Fos and NFATc1 expression; reduces RANK expression. | ERRγ, RANKL, c-Fos, NFATc1, RANK | nih.gov |
| Neurotransmission | Increases DAT and TH expression; involves PKA/CREB signaling; enhances neurite length and DAT+TH+ neurons; enhances 5-HT1AR expression via GR signaling. | ERRγ, DAT, TH, PKA/CREB, 5-HT1AR, GR | nih.govnih.gov |
| Liver Metabolism | Increases TFR2 expression; reduces liver/serum iron via hepcidin; stimulates ERRγ and LOX expression. | ERRγ, TFR2, Hepcidin, IL6-STAT3, LOX | researchgate.netresearchgate.net |
| Exercise Mimetic Research | Activates mitochondrial function genes; induces PGC-1 and fatty acid oxidation genes; increases citrate synthase and cytochrome c; enhances exercise capacity. | ERRγ, PGC-1, Mitochondrial pathways | medchemexpress.comefsma.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
Methodological Approaches in Gsk 4716 Research
In Vitro Cellular and Biochemical Assay Systems
In vitro assays are fundamental for characterizing the direct effects of GSK 4716 on its target receptors and subsequent cellular responses. These systems allow for controlled environments to precisely measure compound activity.
Cell-based reporter gene assays are widely used to quantify the transcriptional activity modulated by GSK 4716. These assays typically involve transfecting cells with a reporter construct containing a specific response element linked to a luciferase gene. Activation of the target receptor by GSK 4716 leads to increased luciferase expression, which can be measured by luminescence.
GSK 4716 has been shown to mimic the protein ligand PGC-1alpha in activating human ERRβ and ERRγ in cell-based reporter assays nih.gov.
In skeletal muscle cells, GSK 4716 was observed to trans-activate a Glucocorticoid Response Element (GRE)-driven luciferase reporter (GRE-TK-LUC) in a glucocorticoid receptor (GR)-dependent manner, indicating crosstalk between ERRγ and GR signaling pathways nih.gov.
Studies have utilized ERR response element enhancer-driven luciferase reporters in cell-based cotransfection assays to evaluate GSK 4716's activity across ERR isoforms (ERRα, ERRβ, and ERRγ) ahajournals.orgresearchgate.net.
The compound has been employed to detect ERRγ transcriptional activity in HeLa cells transiently transfected with an ERRγ luciferase reporter gene, often using known ERRγ agonists as positive controls sci-hub.se.
GSK 4716 also significantly enhanced the transactivation of ERRγ on miR-433Luc and miR-127Luc, which contain estrogen-related receptor response elements (ERRE), demonstrating its role in regulating microRNA expression nih.govoup.com.
Gene expression profiling techniques are crucial for identifying the changes in mRNA levels induced by GSK 4716, providing insights into its downstream biological pathways.
Quantitative RT-PCR (Q-RT-PCR) analysis has revealed that treatment with GSK 4716 induces the messenger RNA (mRNA) expression of the glucocorticoid receptor (GR), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and hexose-6-phosphate dehydrogenase (H6PDH) in skeletal muscle cells nih.gov.
Candidate-based expression profiling using Q-RT-PCR also demonstrated that GSK 4716 induces the mRNAs encoding characterized GR target genes, including C/EBP, ApoD, and Monoamine oxidase-A (MAO-A) nih.gov.
In primary mouse myotubes, GSK 4716 treatment leads to a concerted increase in the expression levels of Ppargc1a, Ppargc1b, and the Esrr genes medchemexpress.com. Furthermore, genes involved in key mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3, are also induced by GSK 4716 medchemexpress.com.
Real-time PCR has been used to assess ERRγ mRNA levels, confirming that GSK 4716 can elevate ERRγ protein levels bmbreports.orgnih.gov.
GSK 4716's impact on microRNA expression has been studied using real-time PCR, showing dose-dependent induction of miR-433 and miR-127 in Hepa-1 cells and in the livers of mice treated with the compound nih.govoup.com.
Gene expression assays have profiled GSK 4716's effects on ERR target genes, including peroxisome-proliferator activated receptor γ co-activators-1α, lactate (B86563) dehydrogenase A, DNA damage inducible transcript 4, and pyruvate (B1213749) dehydrogenase kinase 4, both in vitro and in vivo uhsp.edu.
Immunoblotting (Western blotting) and other immunoreactivity studies are employed to analyze the expression levels and modifications of specific proteins in response to GSK 4716 treatment.
GSK 4716 has been shown to increase cytochrome c protein levels, indicating its role in mitochondrial function medchemexpress.comapp17.com.
Treatment of differentiated skeletal muscle cells with GSK 4716 resulted in a significant increase in the expression of GRalpha (isoform D) protein nih.gov.
Immunoblotting analysis using an ERRγ-specific antibody confirmed that GSK 4716 elevated ERRγ protein levels in cultured bone-marrow-derived macrophages bmbreports.orgnih.gov.
Western blotting has been utilized to detect the expression levels of the serotonin (B10506) 5-HT1A receptor (5-HT1AR) and associated proteins in hippocampal HT22 cells, demonstrating GSK 4716's influence on serotonergic neurotransmission pathways researchgate.netnih.gov.
These assays are critical for determining the binding affinity and selectivity of GSK 4716 to its target receptors.
GSK 4716 exhibits an IC50 of 2 µM in the ERRγ Fluorescence Resonance Energy Transfer (FRET) assay, which measures the recruitment of coactivator peptides to the ligand-binding domain selleckchem.com.
Binding studies have demonstrated that GSK 4716 shows binding to ERRγ with notable selectivity over classical estrogen receptors nih.gov.
A radioligand displacement binding assay reported an IC50 value of 2.0 µM for GSK 4716 on the ERR ligand binding domain (LBD) researchgate.netresearchgate.net.
FRET detection assays measuring the recruitment of the RIP140 NR-box peptide to the ERRγ ligand binding domain yielded an EC50 of 1.30E+3 nM (1.3 µM) for GSK 4716 ucsd.edu.
Direct binding of GSK 4716 to ERRγ has also been established through 1H NMR protein-ligand binding experiments uhsp.eduresearchgate.net.
Table 1: GSK 4716 Binding and Activation Data
| Assay Type | Target | Metric | Value | Reference |
| ERRγ FRET Assay | ERRγ | IC50 | 2 µM | selleckchem.com |
| Radioligand Displacement Binding Assay | ERR LBD | IC50 | 2.0 µM | researchgate.netresearchgate.net |
| FRET Assay (RIP140 peptide recruitment) | ERRγ LBD | EC50 | 1.30E+3 nM (1.3 µM) | ucsd.edu |
Enzymatic activity assays are used to measure the functional impact of GSK 4716 on specific metabolic enzymes, particularly those involved in mitochondrial processes.
GSK 4716 has been shown to increase citrate (B86180) synthase activity, an enzyme indicative of mitochondrial oxidative capacity medchemexpress.comapp17.com. This aligns with its role as an ERRβ/γ agonist, as these receptors are known to regulate mitochondrial activity medchemexpress.comnih.gov.
In Silico Modeling and Structure-Based Drug Design Approaches
Computational methods, including in silico modeling and structure-based drug design, play a significant role in understanding the molecular interactions of GSK 4716 and in guiding the development of new compounds.
The X-ray crystal structures of the ERRγ ligand binding domain (LBD) bound to GSK 4716 (PDB: 2GPP) have been determined, providing atomic-level details of its interaction with the receptor ahajournals.orgresearchgate.netresearchgate.netresearchgate.netahajournals.orgresearchgate.net. These structures reveal that GSK 4716 binds in a previously unidentified "agonist" pocket located near the solvent-exposed surface of the receptor researchgate.net.
Specific interactions observed in the crystal structure include the phenolic hydroxyl group of GSK 4716 interacting with Asp328, while the carbonyl of the acyl hydrazone forms bridges with two water molecules, which in turn interact with Arg316 and Leu309 researchgate.net.
The structural information derived from GSK 4716-bound ERRγ has been leveraged in structure-based drug design efforts. For instance, the GSK 4716 scaffold was used as a template to optimize ERRβ/γ selective agonists for enhanced ERRα activity, leading to the development of pan-ERR agonists like SLU-PP-915 uhsp.eduresearchgate.netresearchgate.net.
In silico docking studies have been performed on the receptor cavities of ERRγ LBDs, utilizing X-ray crystal structures cocrystallized with GSK 4716 to design and evaluate new small-molecule ligands researchgate.netresearchgate.netnih.gov. These computational predictions have been validated by experimental findings for ERRγ agonistic activity researchgate.net.
Molecular docking has also been employed to simulate and compare the interactions of other compounds, such as niclosamide, with ERRγ, using GSK 4716's binding site as a reference sci-hub.se.
Preclinical In Vivo Models for Functional Assessment
Preclinical in vivo models have been instrumental in elucidating the functional effects of GSK 4716, a selective agonist for estrogen-related receptors beta (ERRβ) and gamma (ERRγ) sigmaaldrich.comtocris.comabcam.com. These studies have explored its impact across various physiological systems, particularly in metabolic regulation and neurobehavioral responses.
Detailed Research Findings
Mouse Models: Metabolic and Exercise Phenotypes Research involving mouse models has demonstrated that GSK 4716 and related ERR agonists derived from its structural template can significantly influence metabolic processes and induce an "exercise phenotype." In studies where GSK 4716 was administered to mice, a gene upregulation profile similar to that observed in cell-based experiments was noted in harvested muscle tissue nih.gov. This included an increase in oxidative muscle fibers, enhanced fatty acid oxidation, and improved exercise endurance nih.gov. These findings align with the known role of ERRγ in cardiac metabolism and its capacity to induce the expression of genes involved in fatty acid oxidation medchemexpress.com.
Further investigations utilizing ERR agonists, including those designed based on the ligand-bound crystal structure of ERRγ with GSK 4716, have shown promise in ameliorating heart failure in pressure overload-induced models in mice ahajournals.org. These agonists were found to enhance cardiac fatty acid metabolism and mitochondrial function, contributing to improved cardiac function ahajournals.org. The overexpression of ERRγ in skeletal muscle of mice has also been linked to increased oxidative metabolism, mitochondrial biogenesis, lipid oxidation, and exercise tolerance, suggesting a broader therapeutic potential for ERR agonists in metabolic diseases such as type 2 diabetes nih.gov.
Osteoclastogenesis Inhibition in Bone-Marrow-Derived Macrophages Beyond metabolic effects, GSK 4716 has also been investigated for its role in bone biology. Studies using bone-marrow-derived macrophages (BMMs) revealed that GSK 4716 increased ERRγ protein levels bmbreports.org. Importantly, GSK 4716 was shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-mediated osteoclastogenesis, indicating its potential influence on bone formation and resorption processes bmbreports.org.
Zebrafish Model: Neurobehavioral Effects In neurobehavioral research, GSK 4716 was utilized as a control compound in a study examining the effects of low-dose developmental bisphenol A (BPA) exposure in larval zebrafish nih.gov. Exposure to 0.1 μM GSK 4716 resulted in larval hyperactivity, providing comparative data for the study's primary objective nih.gov. This demonstrates the utility of zebrafish as a preclinical model for assessing the neurobehavioral impacts of compounds like GSK 4716.
Data Tables
Table 1: Neurobehavioral Effects of GSK 4716 in Larval Zebrafish
| Compound | Concentration (μM) | Observed Effect | Reference |
| GSK 4716 | 0.1 | Larval hyperactivity | nih.gov |
Advances in Drug Discovery and Chemical Biology Utilizing Gsk 4716
GSK 4716 as a Prototypical Scaffold for Novel Estrogen-Related Receptor Ligand Identification.
GSK 4716 was among the first small molecule agonists identified for the estrogen-related receptors, specifically demonstrating selective agonistic activity towards ERRβ and ERRγ. uni.lunih.govnih.govciteab.comwikipedia.org This compound exhibits selectivity over the less responsive ERRα isoform and the classical estrogen receptors. nih.govciteab.comwikipedia.org Despite its initial weak or minimal activity against ERRα, GSK 4716 proved to be an invaluable lead compound, serving as a prototypical chemical scaffold for subsequent drug discovery efforts aimed at identifying novel ERR ligands. uni.lu Researchers have leveraged the structure of GSK 4716 as a starting point for structure-based drug design approaches, leading to the discovery of new chemical series with enhanced potency and altered isoform selectivity.
Development of Pan-Estrogen-Related Receptor Agonists and Isoform-Selective Modulators Based on GSK 4716 Structure.
Building upon the structural framework of GSK 4716, which was originally selective for ERRβ/γ, significant progress has been made in engineering high-affinity ERRα agonism. This endeavor has led to the successful development of novel pan-ERR agonists that activate all three isoforms: ERRα, ERRβ, and ERRγ. uni.lu Molecular modeling studies have indicated that these newly developed modulators possess favorable binding modes within the ERRα ligand binding pocket, capable of inducing conformational changes necessary to accommodate the ligands within this typically small cavity.
A notable example of this development is the generation of new chemical series, such as 2,5-disubstituted thiophenes. These compounds were designed using GSK 4716's acyl hydrazide template through a structure-based drug design approach. This strategy yielded potent ERRγ agonists and subsequently led to the identification of pan-ERR agonists like SLU-PP-915. SLU-PP-915, a derivative whose design was informed by the GSK 4716-bound ERRγ crystal structure, demonstrated more balanced agonistic activity for ERRα and ERRγ (EC50 ≈450 nM), while exhibiting lower activity towards ERRβ (EC50 ≈1.8 μM).
Table 1: Agonistic Activity of GSK 4716 and SLU-PP-915 on Estrogen-Related Receptor Isoforms
| Compound | ERRα Activity | ERRβ Activity | ERRγ Activity | Reference |
| GSK 4716 | Very weak/Minimal | Agonist | Agonist | nih.gov |
| SLU-PP-915 | Agonist (EC50 ≈450 nM) | Agonist (EC50 ≈1.8 µM) | Agonist (EC50 ≈450 nM) |
Structure-Activity Relationship (SAR) Studies Derived from the GSK 4716 Chemical Scaffold.
Extensive Structure-Activity Relationship (SAR) studies have been conducted on the GSK 4716 chemical scaffold to understand how structural modifications influence its activity and selectivity towards ERR isoforms. These studies primarily focused on chemical modifications of rings A and B of GSK 4716, while preserving the central acyl hydrazone moiety.
Key findings from these SAR investigations include:
The complete removal of substituents from both rings A and B resulted in a total loss of agonistic activity against both ERRα and ERRγ.
The hydroxyl group located at the para-position of ring A in GSK 4716 is crucial for forming a hydrogen bond with Glu384 in the ERRγ binding pocket.
Modifications that involved removing this hydroxyl group or avoiding other hydrogen bond donors at this position led to a decrease in selectivity towards ERRγ and, notably, an enhancement in selectivity towards ERRα.
For optimal ERRα selectivity, preferred functionalities at ring A included unsubstituted phenyl rings or phenyl rings substituted with halogens (Cl, Br), nitro (NO2), or methyl (Me) groups at the para-position, or a hydroxyl (OH) group at the ortho-position.
Regarding ring B, the reintroduction of substituents such as a 4-dimethylamino group or a 4-chloro group was observed to restore ERRγ activity, with the 4-chloro derivative demonstrating higher potency.
Molecular modeling further elucidated these interactions, showing that ring B engages in π-π interactions with Tyr326 in ERRγ, and its NH group forms a hydrogen bond with the carbonyl oxygen of the same residue.
In the context of ERRα, the predicted binding pose of modified compounds was slightly tilted, facilitating π-π interactions with Phe328 on helix 3 (H3).
Further compound optimization revealed that phenolic or aniline (B41778) groups within the scaffold could be successfully replaced with a boronic acid moiety, which not only maintained activity but also improved the metabolic stability of the compounds in in vitro microsomal assays.
Crystallography of Estrogen-Related Receptor Ligand Binding Domains with GSK 4716.
Crystallographic studies have provided invaluable insights into the molecular interactions between GSK 4716 and the ligand binding domains (LBDs) of estrogen-related receptors, particularly ERRγ. X-ray crystal structures of the ERRγ LBD have been determined in an agonist-bound state with GSK 4716 in complex with a co-regulator peptide, RIP140.
These structural analyses revealed a significant, albeit unexpected, rearrangement of the phenol-binding residues within the ERRγ LBD upon the binding of GSK 4716. Interestingly, unlike the conventional mechanism of nuclear receptor ligand activation, the activation of ERRγ by GSK 4716 does not appear to involve a major rearrangement or substantial stabilization of the C-terminal helix. Thermal stability studies corroborated these findings, demonstrating that agonist binding with GSK 4716 leads to a global stabilization of the ligand binding domain.
The ligand-bound crystal structure of ERRγ with GSK 4716 (PDB: 2GPP) has been a cornerstone in structure-based drug design efforts. This structural information has been directly utilized to design and develop new pan-ERR agonists, such as SLU-PP-915. A comparative analysis with the apo-ERRα crystal structure provided a structural explanation for GSK 4716's initial lack of activity on ERRα: the residue Phe328 in ERRα was observed to occlude the binding pocket region that is occupied by the 4-isopropylphenyl group of GSK 4716 in the ERRγ complex.
Perspectives and Future Research Directions
Unraveling Comprehensive Downstream Cellular and Systemic Effects of Estrogen-Related Receptor Activation by GSK 4716
Activation of ERRβ and ERRγ by GSK 4716 triggers a cascade of downstream cellular events, primarily linked to metabolic regulation and neuronal function. A significant body of research has demonstrated that GSK 4716 is a potent inducer of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β. medchemexpress.com These master regulators of mitochondrial biogenesis, in turn, stimulate the expression of genes involved in fatty acid oxidation. medchemexpress.com
In primary mouse myotubes, treatment with GSK 4716 leads to a notable increase in the expression of key mitochondrial genes such as Cpt1b, Atp5b, and Idh3. medchemexpress.com This is accompanied by enhanced citrate (B86180) synthase activity and increased levels of cytochrome c, both indicators of heightened mitochondrial function. medchemexpress.com Furthermore, GSK 4716 has been observed to significantly increase the mRNA expression of monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter metabolism. medchemexpress.com
In the context of the central nervous system, GSK 4716 has been shown to influence dopaminergic neuronal phenotypes. Studies have revealed its ability to increase the expression of tyrosine hydroxylase (TH) and the dopamine (B1211576) transporter (DAT) in differentiated SH-SY5Y cells. nih.gov This effect is mediated through the activation of the protein kinase A/cyclic AMP response element-binding (CREB) protein signaling pathway. nih.gov In primary cultured dopaminergic neurons, GSK 4716 promotes neurite length and increases the number of neurons positive for both DAT and TH. nih.gov
| Cellular Process | Key Molecules/Pathways Affected | Observed Effect | Cell Type/Model |
|---|---|---|---|
| Mitochondrial Biogenesis and Metabolism | PGC-1α, PGC-1β | Increased expression | C2C12 cells, Primary mouse myotubes |
| Fatty Acid Oxidation | Cpt1b, Atp5b, Idh3 | Increased gene expression | Primary mouse myotubes |
| Mitochondrial Function | Citrate synthase, Cytochrome c | Increased activity and protein levels | Primary mouse myotubes |
| Neurotransmitter Metabolism | MAO-A | Increased mRNA expression | C2C12 cells |
| Dopaminergic Neuron Phenotype | Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT) | Increased expression | SH-SY5Y cells, Primary dopaminergic neurons |
| Dopaminergic Neuron Development | CREB Signaling Pathway | Activation | SH-SY5Y cells |
Potential as a Pharmacological Tool for Developing Disease Models and Investigating Pathological Mechanisms
The selective agonistic activity of GSK 4716 on ERRβ/γ makes it an invaluable pharmacological tool for creating and studying disease models, particularly those related to metabolic and neurological disorders. By activating these receptors, researchers can mimic or exacerbate certain pathological conditions, thereby gaining deeper insights into their underlying mechanisms.
The demonstrated ability of GSK 4716 to modulate dopaminergic phenotypes suggests its utility in developing models for neurodegenerative diseases such as Parkinson's disease, where dopaminergic neuron function is compromised. nih.gov By manipulating the expression of TH and DAT, researchers can investigate the cascade of events that lead to neuronal dysfunction and explore potential therapeutic interventions. nih.gov These findings underscore the potential of ERRγ ligands like GSK 4716 as chemical tools to better understand the regulation of dopaminergic systems and to facilitate the development of novel therapeutics for dopamine-related neurological conditions. nih.gov
Furthermore, the influence of GSK 4716 on mitochondrial function and metabolism points to its potential use in modeling metabolic diseases like type 2 diabetes and obesity. nih.gov The activation of the PGC-1α pathway and subsequent enhancement of fatty acid oxidation can be leveraged to study insulin (B600854) sensitivity and energy expenditure in various cell and animal models. nih.gov
Exploration of Combination Research Strategies Involving GSK 4716
The well-defined structure and activity of GSK 4716 have served as a foundation for the development of novel, more potent, and selective ERRγ agonists. In one notable study, GSK 4716 was used as a template to design a 30-member library of acyl hydrazone-based compounds. nih.gov This rational drug design approach, which involved in silico docking studies, led to the identification of a new agonist with enhanced potency and selectivity for ERRγ over ERRα and ERRβ. nih.gov This highlights a key research strategy: using GSK 4716 as a chemical scaffold to generate new pharmacological tools with improved properties.
Future combination research could involve pairing GSK 4716 with other compounds to explore synergistic or antagonistic effects. For instance, combining GSK 4716 with drugs that target other nuclear receptors or metabolic pathways could reveal novel therapeutic strategies for complex multifactorial diseases. Investigating its effects in conjunction with inverse agonists of ERRγ, such as GSK5182, can also help to precisely delineate the roles of this receptor in various physiological and pathological processes. nih.gov
Addressing Unexplored Biological Contexts of Estrogen-Related Receptor Modulation by GSK 4716
While much of the research on GSK 4716 has centered on its effects in muscle and neuronal cells, the broad tissue distribution of ERRβ and ERRγ suggests that its biological activities are likely far more widespread. Future investigations should aim to explore the impact of GSK 4716 in other biological contexts.
The roles of ERRs in cardiovascular health and disease are an emerging area of interest. mdpi.comnih.gov Given that ERRγ is expressed in the heart and plays a role in cardiac metabolism, GSK 4716 could be a valuable tool for studying its function in cardiac physiology and its potential role in conditions such as heart failure and ischemic heart disease. medchemexpress.com
Similarly, the involvement of ERRs in various cancers presents another avenue for exploration. nih.govmdpi.com Although the specific roles of ERRβ and ERRγ in oncology are still being elucidated, GSK 4716 could be used to probe their function in cancer cell proliferation, metabolism, and metastasis in both estrogen receptor-positive and negative cancers. nih.gov The influence of ERR modulation on metabolic disorders, including the metabolic syndrome, is another critical area where GSK 4716 could provide significant insights. nih.govnih.gov
Investigation of Serotonergic Neurotransmission Pathways
Recent findings have directly implicated GSK 4716 in the modulation of the serotonergic system, opening up a new and exciting area of research. A 2024 study demonstrated that GSK 4716 enhances the expression of the serotonin (B10506) 1A receptor (5-HT1AR) in hippocampal HT22 cells. tandfonline.comnih.gov This receptor is a key player in serotonergic neurotransmission and is implicated in mood regulation and cognitive function. tandfonline.com The study further revealed that this effect of GSK 4716 involves an interaction with the glucocorticoid receptor (GR), a known repressor of 5-HT1AR transcription. tandfonline.comnih.gov
This finding is complemented by the earlier observation that GSK 4716 increases the expression of MAO-A, an enzyme responsible for the degradation of serotonin. medchemexpress.comnih.gov The dual action of GSK 4716 on both a key serotonin receptor and a primary enzyme in its metabolic pathway suggests a complex regulatory role in serotonergic neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
